Cas no 955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate)

Tert-butyl 1-ethylhydrazinecarboxylate structure
955370-01-1 structure
Product Name:Tert-butyl 1-ethylhydrazinecarboxylate
CAS-Nr.:955370-01-1
MF:C7H16N2O2
MW:160.214141845703
MDL:MFCD23378734
CID:2154719
PubChem ID:57517432
Update Time:2025-09-19

Tert-butyl 1-ethylhydrazinecarboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-butyl 1-ethylhydrazinecarboxylate
    • 1-Boc-1-ethylhydrazine
    • VVAWWZVWLRCTOT-UHFFFAOYSA-N
    • t-Butyl 1-ethylhydrazinecarboxylate
    • tert-butyl N-amino-N-ethyl-carbamate
    • SY060441
    • tert-butyl 1-ethylhydrazine-1-carboxylate
    • N-ethyl-hydrazinecarboxylic acid tert-butyl ester
    • Hydrazinecarboxylic acid, 1-ethyl-, 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 1-ethylhydrazinecarboxylate (ACI)
    • tert-Butyl N-ethylhydrazinecarboxylate
    • 955370-01-1
    • AS-44187
    • EN300-175599
    • DB-371800
    • N-ethyl(tert-butoxy)carbohydrazide
    • N-ethyltert-butoxycarbohydrazide
    • MFCD23378734
    • SCHEMBL1025291
    • AKOS030627872
    • tert-butyl N-amino-N-ethylcarbamate
    • CS-0158456
    • A10033
    • A1-13421
    • Tert-butyl 1-ethylhydrazinecarboxylate
    • MDL: MFCD23378734
    • Inchi: 1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3
    • InChI-Schlüssel: VVAWWZVWLRCTOT-UHFFFAOYSA-N
    • Lächelt: O=C(N(CC)N)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 160.121177757g/mol
  • Monoisotopenmasse: 160.121177757g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 140
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 55.6
  • XLogP3: 0.7

Tert-butyl 1-ethylhydrazinecarboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
T186170-500mg
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1
500mg
$ 415.00 2022-06-03
TRC
T186170-1000mg
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1
1g
$ 680.00 2022-06-03
eNovation Chemicals LLC
D685931-0.25g
1-Boc-1-ethylhydrazine
955370-01-1 95%
0.25g
$135 2023-05-12
eNovation Chemicals LLC
D685931-1g
1-Boc-1-ethylhydrazine
955370-01-1 95%
1g
$120 2024-07-20
eNovation Chemicals LLC
D685931-5g
1-Boc-1-ethylhydrazine
955370-01-1 95%
5g
$385 2024-07-20
eNovation Chemicals LLC
D685931-10g
1-Boc-1-ethylhydrazine
955370-01-1 95%
10g
$660 2024-07-20
abcr
AB481265-250 mg
t-Butyl 1-ethylhydrazinecarboxylate, 95%; .
955370-01-1 95%
250MG
€233.40 2023-04-20
abcr
AB481265-1 g
t-Butyl 1-ethylhydrazinecarboxylate, 95%; .
955370-01-1 95%
1g
€507.10 2023-04-20
abcr
AB481265-5 g
t-Butyl 1-ethylhydrazinecarboxylate; 95%
955370-01-1
5g
€953.00 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49165-1g
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1 97%
1g
¥1097.0 2022-10-09

Tert-butyl 1-ethylhydrazinecarboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Referenz
Preparation of dicyclopropyldihydroimidazopyrrolopyridinecarboxamide derivatives for use as JAK2 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  12 h, rt
Referenz
Preparation of heterocyclic compounds as Wee1 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Preparation of bis(glycinamide) derivatives as therapeutic agents for treatment of cerebral infarction
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Pyrazolo[3,4-d]pyrimidin-3-one compound and medical use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referenz
First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation
Yue, Kairui; Sun, Simin; Jia, Geng; Qin, Mengting; Hou, Xiaohan; et al, Journal of Medicinal Chemistry, 2022, 65(18), 12140-12162

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  12 h, rt
Referenz
Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 40 h, rt
Referenz
An Oxidative [2,3]-Sigmatropic Rearrangement of Allylic Hydrazides
Strick, Benjamin F.; Mundal, Devon A.; Thomson, Regan J., Journal of the American Chemical Society, 2011, 133(36), 14252-14255

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C → rt; rt
Referenz
Preparation of spiro benzoxazine derivatives as modulators of ion channels
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C → rt; rt
Referenz
Heterocyclic-fused spiro[chromene-piperidine] derivatives and related compounds as modulators of ion channels and their preparation and use for the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Referenz
E-64c-Hydrazide: A Lead Structure for the Development of Irreversible Cathepsin C Inhibitors
Radzey, Hanna; Rethmeier, Markus; Klimpel, Dennis; Grundhuber, Maresa; Sommerhoff, Christian P.; et al, ChemMedChem, 2013, 8(8), 1314-1321

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Ethanol ;  0 °C; 24 h, 20 - 25 °C
Referenz
Preparation of pyridinamine-substituted heterotricyclo compounds as CDK4 and CDK6 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Preparation of N2-(aryl or heteroaryl)-N2-(carbamoylmethyl)glycinamides as homocysteine synthase inhibitors
, World Intellectual Property Organization, , ,

Tert-butyl 1-ethylhydrazinecarboxylate Raw materials

Tert-butyl 1-ethylhydrazinecarboxylate Preparation Products

Tert-butyl 1-ethylhydrazinecarboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate
Bestellnummer:A909961
Bestandsstatus:in Stock
Menge:1g/5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:36
Preis ($):188.0/659.0/2306.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate
A909961
Reinheit:99%/99%/99%
Menge:1g/5g/25g
Preis ($):188.0/659.0/2306.0
Email